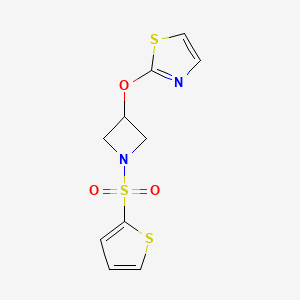

2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole

Description

2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound featuring a thiazole core linked to an azetidine ring via an ether bond. The azetidine moiety is further substituted with a thiophen-2-ylsulfonyl group, which introduces both aromatic and sulfonyl functionalities. This structural combination is significant in medicinal chemistry due to the pharmacological versatility of thiazoles (e.g., antimicrobial, antitumor activity) and the metabolic stability imparted by the sulfonyl group .

Properties

IUPAC Name |

2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S3/c13-18(14,9-2-1-4-16-9)12-6-8(7-12)15-10-11-3-5-17-10/h1-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPLBPUNUVKLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of the Thiophene Sulfonyl Group: This step involves sulfonylation reactions where thiophene is treated with sulfonyl chloride in the presence of a base.

Coupling with Thiazole: The final step involves coupling the azetidine derivative with a thiazole precursor under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or sulfides.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets:

Molecular Targets: Enzymes involved in cell proliferation and survival, such as kinases and proteases.

Pathways Involved: Inhibition of signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with several synthesized derivatives, particularly in the azetidine-thiazole framework. Below is a comparative analysis based on substituent effects, molecular properties, and bioactivity:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in 12h) increase melting points compared to electron-donating groups (e.g., methoxy in 12f), likely due to enhanced dipole interactions .

Pharmacological Implications:

- Thiazole derivatives with halogenated aryl groups (e.g., 4-bromophenyl in 9c) exhibit strong binding in docking studies, suggesting that the thiophen-2-ylsulfonyl group in the target compound could similarly enhance target affinity .

- Thiosemicarbazones with thiazole cores () show antitumor activity, implying that the target compound’s thiazole-azetidine scaffold may be optimized for cytotoxicity.

Synthetic Accessibility:

- Azetidine-thiazole hybrids are often synthesized via nucleophilic substitution or coupling reactions, as seen in and . The thiophen-2-ylsulfonyl group may require sulfonylation steps using thiophene derivatives.

Biological Activity

The compound 2-((1-(Thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound features both a thiazole ring and an azetidine ring , which contribute to its unique properties. The synthesis of this compound typically involves several steps:

- Formation of the Azetidine Ring : This involves cyclization reactions using appropriate precursors.

- Introduction of the Thiophene Sulfonyl Group : This step includes sulfonylation reactions where thiophene is treated with sulfonyl chloride.

- Coupling with Thiazole : The final step couples the azetidine derivative with a thiazole precursor using coupling reagents like EDCI or DCC .

Antimicrobial Properties

Thiazoles, including this compound, are known for their diverse biological activities, particularly antimicrobial effects. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains and fungi, making them valuable in pharmaceutical applications .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Thiazole derivatives have shown effectiveness against several viral pathogens, suggesting potential therapeutic applications in treating viral infections .

Anticancer Potential

One of the most promising aspects of this compound is its anticancer activity. Studies have indicated that this compound may inhibit specific enzymes and pathways involved in cancer progression. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, demonstrating significant cytotoxic effects .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with an MIC value of 32 µg/mL. |

| Study 2 | Showed promising anticancer activity with IC50 values ranging from 5 to 20 µM across different cancer cell lines. |

| Study 3 | Investigated the compound's mechanism of action, revealing inhibition of specific kinases involved in cancer signaling pathways. |

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of thiazole derivatives like 2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)thiazole?

- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction temperatures. For example, highlights the use of ethanol as a solvent and copper sulfate/ascorbic acid as catalysts in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for thiazole-triazole hybrids. Reaction progress should be monitored via TLC (e.g., ethyl acetate/hexane 1:5 v/v), followed by purification via recrystallization or column chromatography. Elemental analysis and spectroscopic techniques (IR, NMR) are critical for confirming purity and structure .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- IR spectroscopy to identify functional groups (e.g., sulfonyl, thiazole rings).

- NMR (¹H and ¹³C) to confirm substituent positions, as demonstrated in for analogous thiazole derivatives.

- X-ray crystallography for absolute configuration determination. Tools like SHELXL ( ) and Mercury CSD ( ) aid in refining and visualizing crystal structures. Cross-validate with elemental analysis to ensure stoichiometric accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : For neuroprotective or antimicrobial activity (common in thiazole derivatives), use:

- MTT assays to assess cytotoxicity.

- Enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection).

- Agar diffusion/broth microdilution for antimicrobial potency (). Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Questions

Q. How should researchers address contradictory data in reaction equilibria during synthesis?

- Methodological Answer : In systems with competing equilibria (e.g., ’s 2-azidobenzo[d]thiazole ⇌ benzo[4,5]thiazolo[3,2-d]tetrazole), use dynamic NMR and solvent polarity studies to track tautomer ratios. Adjust solvents (e.g., CDCl₃ vs. DMSO) or substituents to favor desired products. Computational tools (DFT calculations) can predict thermodynamic stability of intermediates .

Q. What advanced crystallographic strategies resolve challenges in analyzing sulfonyl-azetidine-thiazole hybrids?

- Methodological Answer : For complex crystal structures:

- Use high-resolution synchrotron data to resolve disorder in flexible azetidine rings.

- Employ Hirshfeld surface analysis (via Mercury CSD, ) to quantify intermolecular interactions (e.g., S···O contacts).

- Validate refinement with Rigaku Olex2 or SHELXL ( ), ensuring R-factors < 5% .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Modify substituents : Replace thiophene-sulfonyl with phenyl-sulfonyl () to assess impact on bioactivity.

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., ’s docking poses for thiazole-triazole analogs).

- Pharmacophore modeling : Identify critical moieties (e.g., sulfonyl group’s electronegativity) using Schrödinger Suite. Validate with IC₅₀ correlations across derivatives .

Q. What strategies mitigate degradation during stability studies of thiazole derivatives?

- Methodological Answer :

- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH, acidic/basic hydrolysis) and monitor via HPLC.

- LC-MS identifies degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis).

- Stabilize formulations using lyophilization or antioxidants (e.g., BHT) based on degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.